Matrilysin, also known as matrix metalloproteinase-7, is a member of the matrix metalloproteinase family, which are zinc-dependent endopeptidases. This compound plays a crucial role in the degradation of extracellular matrix components, including proteoglycans, elastin, type IV collagen, and fibronectin. Matrilysin is particularly notable for its "sheddase" function, which allows it to cleave non-matrix substrates from the cell surface, influencing various biological processes such as tissue remodeling and tumor progression .
Matrilysin belongs to the matrix metalloproteinase family, specifically classified under the M10A subfamily of metallopeptidases. This classification is based on its structural characteristics and enzymatic functions. The MMP family is further divided into groups based on their substrate specificity and domain structure .
Matrilysin is synthesized as an inactive proenzyme (pro-matrix metalloproteinase-7) that requires activation to become functional. The activation process typically involves the cleavage of its pro-domain by other proteolytic enzymes or through autocatalytic mechanisms. Techniques such as recombinant DNA technology can be employed to produce matrilysin in vitro for research purposes .
Matrilysin consists of a catalytic domain that contains a zinc ion essential for its enzymatic activity. It also features a pro-domain that inhibits its activity until it is cleaved. The structure includes a hemopexin-like domain at the C-terminus, which is important for substrate recognition and interaction with other proteins .
Matrilysin catalyzes the hydrolysis of peptide bonds in extracellular matrix proteins. Its substrate specificity includes various components such as fibronectin and type IV collagen.
Matrilysin's mechanism involves the binding of substrates to its active site, followed by hydrolysis of peptide bonds facilitated by the coordinated zinc ion. This process is critical for remodeling the extracellular matrix during physiological and pathological conditions.
Studies indicate that alterations in matrilysin expression are associated with various diseases, including cancer and chronic inflammatory conditions .
Matrilysin has significant applications in biomedical research:
Matrilysin (MMP-7) is classified within the matrilysin subgroup of the matrix metalloproteinase (MMP) superfamily, a class of zinc-dependent endopeptidases responsible for extracellular matrix (ECM) remodeling. MMPs are phylogenetically categorized into eight groups based on domain architecture and substrate specificity: collagenases, gelatinases, stromelysins, matrilysins, membrane-type MMPs (MT-MMPs), and others [1] [10]. Matrilysins (MMP-7 and MMP-26) are distinguished by their minimal domain organization, consisting solely of a signal peptide, propeptide, and catalytic domain. They lack the C-terminal hemopexin domain and linker region present in most MMPs [1] [8]. This structural simplicity makes them the smallest known human MMPs, with molecular weights of ~28 kDa (zymogen) and ~19 kDa (active form) [5] [8].
Functionally, matrilysins exhibit broad substrate specificity, degrading ECM components (collagen IV, fibronectin, elastin, proteoglycans) and processing non-matrix molecules (e.g., pro-α-defensins, Fas ligand, E-cadherin) [2] [7]. Unlike stromelysins or collagenases, which are stromal-derived, matrilysin expression is predominantly epithelium-specific, localized to glandular and mucosal surfaces [5]. This tissue restriction suggests specialized roles in epithelial homeostasis and repair.
Table 1: Domain Architecture of Key MMP Subfamilies
MMP Class | Representative Members | Domain Structure | Hemopexin Domain |
---|---|---|---|
Matrilysins | MMP-7, MMP-26 | Signal peptide + Propeptide + Catalytic domain | Absent |
Collagenases | MMP-1, MMP-8, MMP-13 | Propeptide + Catalytic domain + Linker + Hemopexin | Present |
Stromelysins | MMP-3, MMP-10, MMP-11 | Propeptide + Catalytic domain + Linker + Hemopexin | Present |
Gelatinases | MMP-2, MMP-9 | Propeptide + Catalytic domain (with fibronectin inserts) + Linker + Hemopexin | Present |
Matrilysins belong to an evolutionarily distinct clade of MMPs characterized by domain reduction. Phylogenetic analyses of catalytic domains place MMP-7 and MMP-26 in Evolutionary Group 2, separate from collagenases/gelatinases (Group 1) and MT-MMPs (Group 3) [10]. This group shares ancestral roots with stromelysin-3 (MMP-11) but diverged through gene duplication and domain loss. Key evolutionary features include:
Matrilysin-2 (MMP-26) shares 54% amino acid identity with MMP-7 but exhibits differential expression patterns: MMP-7 is constitutively expressed in healthy epithelium, whereas MMP-26 is predominantly cancer-associated [8] [2]. This functional divergence highlights adaptive specialization within the matrilysin subgroup.
Table 2: Phylogenetic Relationships of Minimal-Domain MMPs
MMP | Evolutionary Group | Domain Architecture | Expression Pattern | Key Structural Features |
---|---|---|---|---|
MMP-7 (Matrilysin-1) | Group 2 | Propeptide + Catalytic | Epithelial (constitutive) | Lacks hemopexin; Thr residue adjacent to Zn²⁺ site |
MMP-26 (Matrilysin-2) | Group 2 | Propeptide + Catalytic | Tumor-associated | 54% identity to MMP-7; Furin-activatable |
MMP-23 (Cysteine array-MMP) | Group 4 | Transmembrane + Toxin/IgCAM | Ovary/testis-specific | Type-II transmembrane anchor; No cysteine switch |
Catalytic Domain Architecture
The catalytic domain of matrilysin (residues 96–107) contains the conserved zinc-binding motif HEXGHXXGXXH, coordinating a catalytic Zn²⁺ ion essential for proteolysis [4] [9]. However, structural variations distinguish it from stromelysins (e.g., MMP-3) and collagenases (e.g., MMP-1):
Mechanisms of Latency and Activation
Matrilysin retains the cysteine switch motif (PRCGXPD) in its propeptide, maintaining zymogen latency via Cys-Zn²⁺ coordination [4] [10]. Activation occurs through:
Unlike collagenases (requiring hemopexin for collagenolysis), matrilysin degrades non-fibrillar substrates (e.g., laminin, fibronectin) solely via its catalytic domain [4] [9]. It also uniquely activates progelatinase B (MMP-9), amplifying ECM degradation cascades [8].
Quaternary Interactions
Matrilysin cannot form stable complexes with TIMP-1 due to the absence of the hemopexin domain, unlike MMP-1 and MMP-3 [9]. This results in weaker inhibition (kon = 0.130 × 10⁵ M⁻¹s⁻¹ vs. 1.52 × 10⁵ M⁻¹s⁻¹ for MMP-3) [9].
Table 3: Catalytic Domain Properties of Select MMPs
Property | Matrilysin (MMP-7) | Stromelysin-1 (MMP-3) | Collagenase (MMP-1) |
---|---|---|---|
Catalytic Efficiency (kcat/Km) | 355 μM⁻¹h⁻¹ | 23.6 μM⁻¹h⁻¹ | 69 μM⁻¹h⁻¹ |
TIMP-1 Inhibition (kon) | 0.130 × 10⁵ M⁻¹s⁻¹ | 1.52 × 10⁵ M⁻¹s⁻¹ | 0.635 × 10⁵ M⁻¹s⁻¹ |
S1′ Pocket Depth | Shallow | Intermediate | Deep |
Collagenolytic Activity | Absent | Low | High |
Superactivation of Collagenase | No | Yes | N/A |
Data derived from catalytic domain studies [9]
Concluding Remarks
Matrilysin exemplifies evolutionary innovation through domain reduction, achieving functional specialization distinct from stromelysins and collagenases. Its minimal architecture enables unique roles in epithelial biology and disease, governed by structural nuances in its catalytic core. Future studies should explore how residue-level variations (e.g., Thr¹⁰⁰) fine-tune substrate selection across matrilysin orthologs.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8